

Solubility of 12H-Benzofuro[2,3-a]carbazole in common organic solvents

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Compound of Interest

Compound Name: 12H-Benzofuro[2,3-a]carbazole

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An In-Depth Technical Guide to the Solubility of **12H-Benzofuro[2,3-a]carbazole** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

12H-Benzofuro[2,3-a]carbazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2]} Its therapeutic potential, like that of many carbazole derivatives, is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant for bioavailability and formulation.^[3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **12H-Benzofuro[2,3-a]carbazole** in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document outlines the foundational principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into solvent selection for various research and development applications.

Introduction to 12H-Benzofuro[2,3-a]carbazole

12H-Benzofuro[2,3-a]carbazole belongs to a class of fused heterocyclic compounds that have garnered attention for their diverse biological activities, including potential antitumor and anti-inflammatory properties.^{[1][2]} The rigid, planar structure of the benzofurocarbazole core is a key feature influencing its molecular interactions and, consequently, its physical properties.

Molecular Structure and Physicochemical Properties:

- Molecular Formula: C₁₈H₁₁NO[4][5]
- Molecular Weight: 257.29 g/mol [4][5]
- Appearance: Off-white to gray solid[4]
- Predicted pKa: 16.07 ± 0.30[4][6]
- Predicted XLogP3: 5.1 - 5.2205[5][7]

The high XLogP3 value suggests a lipophilic nature, indicating that **12H-Benzofuro[2,3-a]carbazole** is likely to have poor aqueous solubility but better solubility in organic solvents.[8] Understanding its solubility profile is paramount for applications ranging from synthetic workups and purification to formulation for biological screening and therapeutic delivery.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_{sol}) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_{sol}) and entropy (ΔS_{sol}) of the process.

For **12H-Benzofuro[2,3-a]carbazole**, the key intermolecular forces at play are:

- Van der Waals forces: These are the primary forces of attraction between the nonpolar carbazole and benzofuran rings and nonpolar solvents.
- Dipole-dipole interactions: The presence of nitrogen and oxygen heteroatoms introduces polarity into the molecule, allowing for dipole-dipole interactions with polar solvents.
- Hydrogen bonding: The secondary amine in the carbazole moiety can act as a hydrogen bond donor, while the oxygen in the benzofuran ring can act as a hydrogen bond acceptor.

The large, aromatic surface area of the molecule suggests that it will be most soluble in solvents that can effectively interact with this system, such as aromatic solvents or those with

moderate to high polarity that can engage in dipole-dipole interactions.

Predicted Solubility of 12H-Benzofuro[2,3-a]carbazole in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of **12H-Benzofuro[2,3-a]carbazole** in a range of common organic solvents, based on their polarity and chemical properties.

Solvent	Polarity Index	Dielectric Constant (20°C)	Predicted Solubility	Rationale
Hexane	0.1	1.88	Low	Nonpolar solvent; limited interaction with the polar functional groups of the solute.
Toluene	2.4	2.38	Moderate to High	Aromatic solvent; can engage in π -stacking interactions with the aromatic rings of the solute.
Dichloromethane (DCM)	3.1	9.08	Moderate	Moderately polar; effective at dissolving a wide range of organic compounds.
Acetone	5.1	20.7	Moderate to High	Polar aprotic solvent; can act as a hydrogen bond acceptor.
Ethyl Acetate	4.4	6.02	Moderate	Moderately polar with both ester and alkyl groups, allowing for a balance of interactions.
Ethanol	4.3	24.55	Low to Moderate	Polar protic solvent; can engage in hydrogen

				bonding, but the large nonpolar region of the solute may limit solubility.
Methanol	5.1	32.7	Low to Moderate	Similar to ethanol, but more polar.
Dimethylformamide (DMF)	6.4	36.7	High	Highly polar aprotic solvent; excellent solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)	7.2	46.7	High	Highly polar aprotic solvent; strong hydrogen bond acceptor. ^[9]

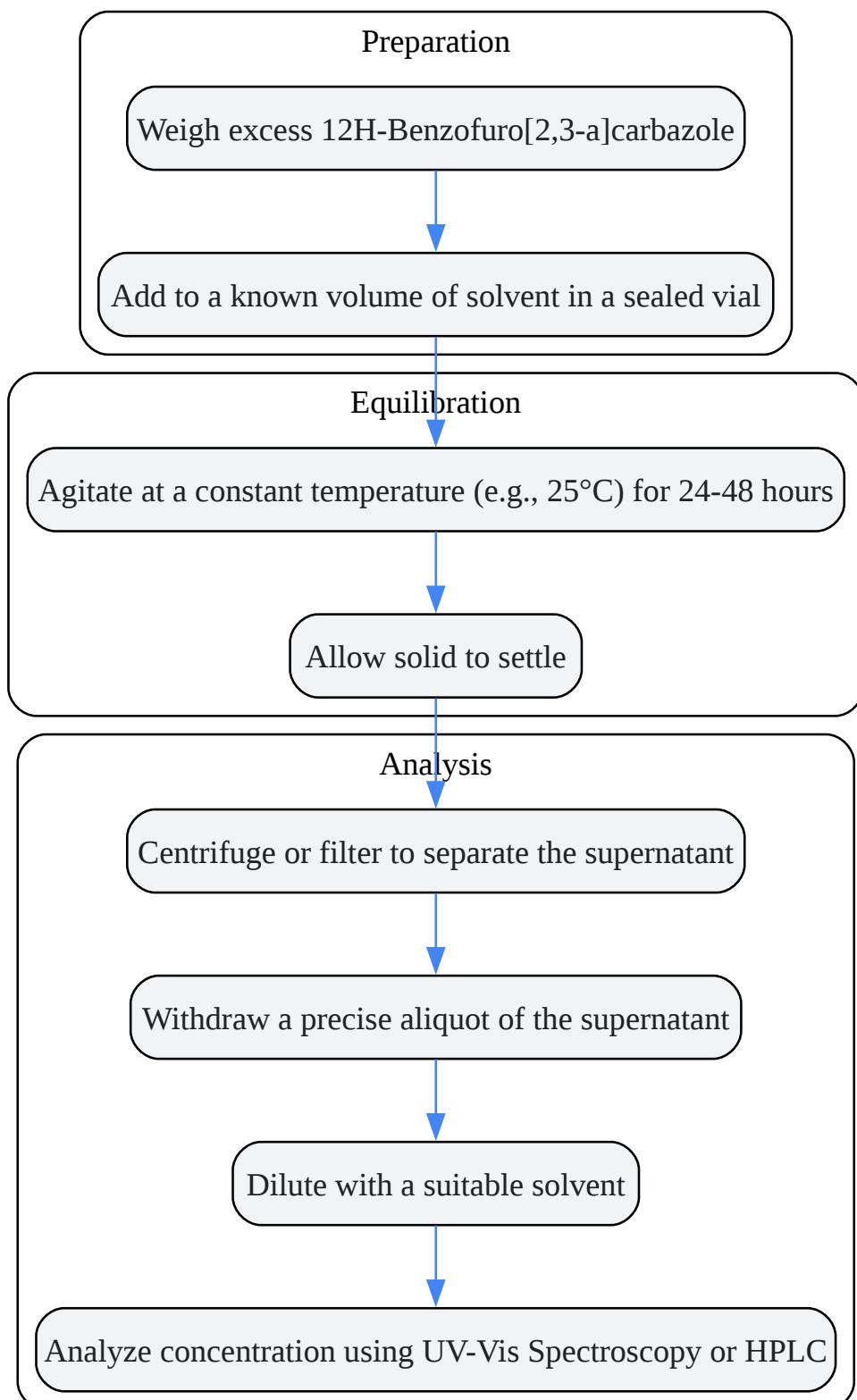
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability for poorly soluble compounds.^[10]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved solute in the supernatant is then measured.

Experimental Workflow

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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

- Preparation:
 - Add an excess amount of **12H-Benzofuro[2,3-a]carbazole** to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible undissolved solid at equilibrium.
 - Pipette a precise volume of the desired organic solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
 - Agitate the vials for a sufficient time to reach equilibrium. For poorly soluble compounds, this can be 24 to 48 hours.^[9] Preliminary kinetic studies can determine the optimal equilibration time.^[8]
- Sample Separation:
 - Once equilibrium is reached, cease agitation and allow the excess solid to settle.
 - To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed or filter the solution using a syringe filter compatible with the solvent.
- Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **12H-Benzofuro[2,3-a]carbazole** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Methods for Kinetic Solubility

In early-stage drug discovery, kinetic solubility measurements are often preferred for their speed and lower compound consumption.[11] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer, with precipitation detected by turbidimetry or other optical methods.[11][12] While not a measure of true thermodynamic solubility, kinetic solubility provides a valuable initial assessment of a compound's solubility characteristics.

Conclusion

The solubility of **12H-Benzofuro[2,3-a]carbazole** is a critical parameter that dictates its utility in various scientific and pharmaceutical applications. Based on its structure, it is predicted to be a lipophilic compound with poor aqueous solubility but favorable solubility in polar aprotic and aromatic organic solvents such as DMSO, DMF, and toluene. For definitive quantitative data, the shake-flask method remains the most reliable approach. The detailed protocol provided in this guide offers a robust framework for researchers to determine the solubility of **12H-Benzofuro[2,3-a]carbazole** and its derivatives in any solvent of interest, thereby facilitating further research and development.

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